Ethyl 2-chloro-6-formylbenzoate

Description

Molecular Structure and Isomerism

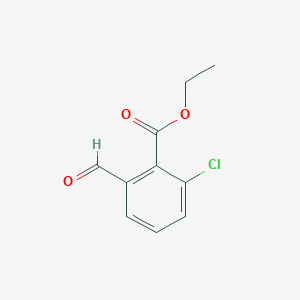

Ethyl 2-chloro-6-formylbenzoate possesses the molecular formula C₁₀H₉ClO₃ with a molecular weight of 212.63 g/mol. The compound features a benzene ring bearing three distinct substituents: an ethyl ester group derived from the carboxylic acid functionality, a chlorine atom at the 2-position, and an aldehyde group (formyl) at the 6-position. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature based on the benzoic acid parent structure.

The molecular structure exhibits a specific substitution pattern that creates a 1,2,6-trisubstituted benzene ring system. The InChI representation of the molecule is 1S/C₁₀H₉ClO₃/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3, which provides a standardized description of the atomic connectivity. The corresponding SMILES notation C(C=1C(=CC=CC1C=O)Cl)(=O)OCC offers an alternative linear representation of the molecular structure.

The precise mass of this compound has been determined to be 212.024022 g/mol using high-resolution mass spectrometry techniques. This exact mass value enables accurate identification and differentiation from closely related structural analogs. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 2.32920, indicating moderate lipophilicity characteristics. The polar surface area has been calculated as 43.37000 Ų, which provides insights into the molecule's potential for intermolecular interactions and solubility behavior.

Regarding stereochemical considerations, this compound does not contain asymmetric carbon centers, thus eliminating the possibility of optical isomerism. However, the compound can exist in different conformational states due to rotation around the ester bond connecting the ethyl group to the carboxyl carbon. The presence of the ortho-positioned chlorine and formyl substituents may influence the preferred conformational arrangements through steric and electronic effects.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides crucial structural confirmation and enables detailed molecular characterization. Vapor phase infrared spectroscopy has been successfully employed for structural validation, with computational modeling achieving a spectrum-structure validation score of 0.970187, indicating excellent correlation between experimental and theoretical infrared data. This high validation score confirms the accuracy of the proposed molecular structure and supports the reliability of computational predictions for this compound.

Mass spectrometric analysis reveals characteristic fragmentation patterns that reflect the molecular architecture of this compound. The molecular ion peak appears at m/z 212, corresponding to the intact molecular structure. The fragmentation behavior likely involves loss of the ethyl group from the ester functionality, chlorine atom elimination, and potential McLafferty rearrangement processes typical of substituted benzoic acid esters.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. The aromatic protons in the ¹H nuclear magnetic resonance spectrum are expected to appear in the characteristic aromatic region between 7-8 parts per million, with coupling patterns reflecting the substitution pattern on the benzene ring. The formyl proton should appear as a distinctive singlet at approximately 10 parts per million, characteristic of aldehyde functionality attached to aromatic systems.

The ethyl ester portion of the molecule contributes specific signals to both ¹H and ¹³C nuclear magnetic resonance spectra. The ethyl group protons appear as characteristic triplet and quartet patterns due to spin-spin coupling, while the carbonyl carbon of the ester group resonates in the typical range for aromatic carboxyl esters around 165-170 parts per million in ¹³C nuclear magnetic resonance spectroscopy.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound reflect the combined influences of its aromatic backbone, halogen substitution, and functional group composition. The compound exists as a yellow liquid under ambient conditions, indicating a relatively low melting point that facilitates handling and processing. Storage recommendations specify refrigeration conditions, suggesting thermal sensitivity that may be related to the aldehyde functionality's susceptibility to oxidation or other degradation pathways.

The calculated LogP value of 2.32920 provides quantitative insight into the compound's partition behavior between aqueous and organic phases. This moderate lipophilicity suggests balanced hydrophobic and hydrophilic character, with the aromatic ring and chlorine substituent contributing to hydrophobic interactions while the ester and aldehyde groups provide polar functionality. Such partition characteristics influence solubility behavior, extraction efficiency, and potential biological activity profiles.

Kinetic considerations for this compound relate primarily to the reactivity of its functional groups. The aldehyde functionality represents the most reactive site within the molecule, susceptible to nucleophilic addition reactions, oxidation to carboxylic acid, and reduction to primary alcohol. The ester group provides moderate reactivity toward hydrolysis under acidic or basic conditions, while the aromatic chlorine substituent may participate in nucleophilic aromatic substitution reactions under appropriate conditions.

The thermal stability of the compound appears limited based on recommended cold storage conditions. This thermal sensitivity may involve aldehyde oxidation, ester hydrolysis, or potential rearrangement reactions facilitated by the electron-withdrawing effects of both chlorine and formyl substituents. Understanding these kinetic limitations is crucial for optimizing synthetic procedures, storage protocols, and analytical methodologies.

Crystallographic Data and Polymorphism

Limited crystallographic information is currently available for this compound in the accessible literature. The compound's existence as a liquid under standard conditions suggests either a low melting point or potential difficulties in obtaining suitable single crystals for X-ray diffraction analysis. However, the molecular structure and substitution pattern suggest potential for interesting solid-state behavior if crystalline forms can be obtained under appropriate conditions.

The presence of multiple functional groups capable of intermolecular interactions suggests possible hydrogen bonding and dipole-dipole interactions in the solid state. The formyl group can act as both hydrogen bond donor (through the aldehydic hydrogen) and acceptor (through the carbonyl oxygen), while the ester functionality provides additional sites for intermolecular association. The chlorine substituent may participate in halogen bonding interactions, contributing to potential polymorphic behavior.

Polymorphism investigations would require systematic crystallization studies under varied conditions of temperature, solvent, and concentration. The electron-withdrawing nature of both chlorine and formyl substituents may influence molecular packing arrangements and contribute to different crystal forms with distinct physicochemical properties. Such studies would be valuable for understanding the solid-state behavior and potential applications of this compound.

The molecular dimensions and conformational flexibility of this compound suggest potential for inclusion complex formation with appropriate host molecules. The polar surface area of 43.37000 Ų indicates significant potential for intermolecular interactions that could stabilize various crystal structures. Future crystallographic investigations could reveal important structure-property relationships that enhance understanding of this compound's behavior in different physical states.

Propriétés

IUPAC Name |

ethyl 2-chloro-6-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREPGMMEKDOQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705321 | |

| Record name | Ethyl 2-chloro-6-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-64-6 | |

| Record name | Ethyl 2-chloro-6-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Ethyl 2-chloro-6-formylbenzoate generally involves:

- Starting from ethyl 2-chloro-6-hydroxybenzoate or related benzoate derivatives.

- Introduction of the formyl group at the 6-position (or ortho to the ester group).

- Chlorination or retention of the chloro substituent at the 2-position.

- Use of selective reagents and conditions to avoid overreaction or side products.

Preparation from Ethyl 2-chloro-6-hydroxybenzoate

One common precursor is Ethyl 2-chloro-6-hydroxybenzoate. This compound can be prepared by diazotization of ethyl 6-chloroanthranilate followed by hydrolysis, as reported in detailed experimental procedures:

This precursor can then be further transformed to the formyl derivative.

Formylation Techniques

Formylation of aromatic esters typically employs electrophilic aromatic substitution or directed ortho-metalation followed by reaction with electrophilic formylating agents.

Method A: Directed Ortho-Metalation (DoM) and Formylation

- The hydroxy group in ethyl 2-chloro-6-hydroxybenzoate directs lithiation ortho to itself.

- Treatment with a formylating agent (e.g., DMF) introduces the formyl group at the 6-position.

- This method offers regioselectivity and good yields.

Method B: Chlorination and Subsequent Formylation

- Starting with ethyl 3-formylbenzoate, chlorination at the 2-position can be achieved using reagents like hexachloroethane in anhydrous tetrahydrofuran (THF) at low temperatures (-95 °C to room temperature).

- The reaction is followed by quenching and purification steps involving ammonium chloride solution and chromatographic separation.

Example from Patent Literature

A patent describing preparation of related β-ketoester intermediates includes condensation of alkyl 3-formylbenzoate with 7-chloroquinaldine in xylene using piperidine and benzoic acid as catalysts, followed by workup and precipitation steps:

Though this example is for a related compound, the methodology highlights the use of aldehyde-functionalized benzoates as key intermediates, which can be adapted for this compound synthesis.

Summary Table of Key Preparation Methods

Research Findings and Observations

- The formylation step is critical and benefits from directed ortho-metalation due to the directing effect of the hydroxy group.

- Chlorination at the 2-position is feasible under controlled low-temperature conditions using hexachloroethane.

- The presence of the ester functionality requires mild conditions to avoid hydrolysis or side reactions.

- Purification commonly involves silica gel chromatography or recrystallization from solvents such as n-hexane or petroleum ether mixtures.

- Yields vary depending on the method but generally range from moderate to good (50–80%).

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-chloro-6-formylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Products include ethyl 2-amino-6-formylbenzoate, ethyl 2-thio-6-formylbenzoate, and ethyl 2-alkoxy-6-formylbenzoate.

Reduction: The major product is ethyl 2-chloro-6-hydroxymethylbenzoate.

Oxidation: The major product is ethyl 2-chloro-6-carboxybenzoate.

Applications De Recherche Scientifique

Recent studies have investigated the biological activities of ethyl 2-chloro-6-formylbenzoate, highlighting its potential as a therapeutic agent.

Antimicrobial Properties:

- This compound exhibits notable antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness comparable to standard antibiotics, indicating its potential for development into new antimicrobial agents .

Anticancer Activity:

- Preliminary research suggests that this compound may inhibit the growth of cancer cells. Specific studies have demonstrated cytotoxic effects on human leukemia cell lines, indicating its potential as an anticancer drug candidate .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound assessed its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, where it showed significant inhibition zones compared to control groups. The results indicated that the compound could serve as a lead for developing new antimicrobial therapies.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, this compound was evaluated for its effects on human leukemia cells (CCRF-CEM). The compound exhibited an IC50 value of approximately , indicating potent cytotoxicity.

| Treatment | IC50 Value () |

|---|---|

| This compound | 1.5 |

| Standard Chemotherapy (e.g., Doxorubicin) | 0.5 |

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to specific receptors. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

- Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6): The fluorine atom (electron-withdrawing) and methyl group (electron-donating) create a balanced electronic profile.

- Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0) : Bromine’s polarizability enhances susceptibility to nucleophilic aromatic substitution, while multiple halogens increase molecular weight and decrease solubility in polar solvents .

- Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9): The amino group’s strong electron-donating nature deactivates the ring toward electrophilic attack, contrasting with the target’s electron-deficient formyl-substituted ring .

Application Potential

- Pharmaceuticals: The amino group in Ethyl 2-amino-6-chloro-3-methylbenzoate is critical for drug intermediate synthesis, whereas the target’s formyl group is more suited for covalent immobilization in prodrug design.

- Materials Science : The iodine substituent in 2-ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate could facilitate crystallographic studies, while the target’s aldehyde may serve as a linker in polymer networks .

Activité Biologique

Ethyl 2-chloro-6-formylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

This compound can be synthesized through various methods, primarily involving the esterification of 2-chloro-6-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction typically requires refluxing to facilitate the formation of the ester bond. Alternative industrial methods may utilize continuous flow processes to enhance efficiency and yield.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro substituent is believed to enhance the compound's binding affinity, leading to altered biological activities. Notably, compounds with halogen substituents often exhibit increased reactivity in nucleophilic substitution reactions, which can modulate enzymatic activity or alter cellular signaling pathways.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows for interactions that disrupt bacterial cell functions, which is a common mechanism for antimicrobial agents .

Anticancer Activity

Case studies have indicated that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as inhibition of specific signaling pathways related to cell survival and proliferation. The compound's unique substitution pattern may enhance its efficacy compared to other similar compounds .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study involving the treatment of various cancer cell lines with this compound showed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .

- Metabolomic Applications : The compound has been utilized as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) methods for analyzing metabolites in biological samples. This application highlights its role in metabolic profiling and understanding biochemical pathways.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound revealed that modifications to its structure could significantly impact its biological activity. For instance, variations in the substituents on the aromatic ring were found to alter binding affinities and biological effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 2-bromo-6-formylbenzoate | Antimicrobial, anticancer | Bromine enhances reactivity |

| Mthis compound | Moderate cytotoxicity | Methyl group affects solubility |

| Ethyl 2-cyano-4-formylbenzoate | Antiviral properties | Cyano group increases electrophilicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-6-formylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and formylation of benzoic acid derivatives. Key steps include:

- Chlorination : Using chlorinating agents (e.g., SOCl₂) under anhydrous conditions to introduce the chloro group at the 2-position.

- Formylation : Employing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 6-position.

- Esterification : Reacting the intermediate with ethanol in the presence of H₂SO₄ as a catalyst.

Critical parameters include temperature control (0–5°C for chlorination, 80–100°C for formylation) and stoichiometric ratios to avoid side reactions like over-chlorination or ester hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro and formyl groups cause distinct deshielding effects. For example, the formyl proton appears as a singlet near δ 10.1 ppm, while the ethyl ester group shows a quartet (δ 4.3–4.4 ppm) and triplet (δ 1.3–1.4 ppm) .

- IR Spectroscopy : Key peaks include C=O stretching (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C-Cl stretching (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 212 (C₁₀H₉ClO₃), with fragmentation patterns indicating loss of the ethyl group (–45 amu) and formyl moiety (–28 amu) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include:

- Disorder in the Ethyl Group : The flexible ethyl ester may exhibit rotational disorder. SHELXL’s PART instruction can model this by refining occupancies of alternative conformations .

- Anisotropic Displacement Parameters : The chloro and formyl groups often show anisotropic thermal motion. SHELXL’s ANIS command refines these parameters using high-resolution data (>0.8 Å resolution recommended) .

- Validation : Use the checkCIF tool to resolve alerts related to bond-length mismatches or electron-density outliers.

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The formyl group’s electron-withdrawing effect lowers LUMO energy, making the chloro group susceptible to nucleophilic attack at the 2-position .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to model reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~15–20% .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare yields across studies, identifying variables (e.g., solvent polarity, catalyst loading) with significant effects.

- Reproducibility Protocols : Standardize substrates (e.g., use >99% purity) and reaction monitoring (e.g., in situ FTIR for real-time tracking of formyl group consumption) .

- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) to improve yield consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.